molecular formula C12H12N2 B3358639 9-Methyl-4,9-dihydro-3H-beta-carboline CAS No. 81396-96-5

9-Methyl-4,9-dihydro-3H-beta-carboline

Cat. No.: B3358639
CAS No.: 81396-96-5
M. Wt: 184.24 g/mol
InChI Key: OCRBFZVUKADXRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-4,9-dihydro-3H-beta-carboline can be achieved through the Eschweiler–Clarke reaction, which involves the methylation of freebase beta-carboline (norharmane) using formaldehyde and formic acid . This reaction typically occurs under mild conditions and results in the formation of the desired methylated product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Eschweiler–Clarke reaction provides a scalable and efficient route for its synthesis. The reaction’s simplicity and mild conditions make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to tetrahydro-beta-carboline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the beta-carboline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Tetrahydro-beta-carboline derivatives.

    Substitution: Various substituted beta-carboline derivatives depending on the electrophile used.

Comparison with Similar Compounds

    Harmane: Another beta-carboline with neuroactive properties.

    Harmine: Known for its ability to inhibit MAO and its potential in treating neurodegenerative diseases.

    Harmaline: Exhibits similar neuroprotective and neuroregenerative properties.

Uniqueness: 9-Methyl-4,9-dihydro-3H-beta-carboline stands out due to its specific methylation, which enhances its neuroprotective and neuroregenerative effects compared to other beta-carbolines . Its ability to inhibit both MAO-A and MAO-B with high specificity makes it a promising candidate for treating Parkinson’s disease and other neurological disorders .

Properties

IUPAC Name

9-methyl-3,4-dihydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRBFZVUKADXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509144
Record name 9-Methyl-4,9-dihydro-3H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81396-96-5
Record name 9-Methyl-4,9-dihydro-3H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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